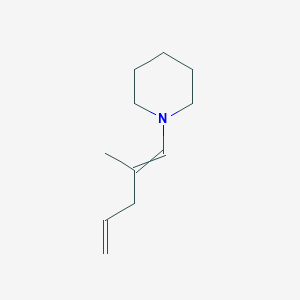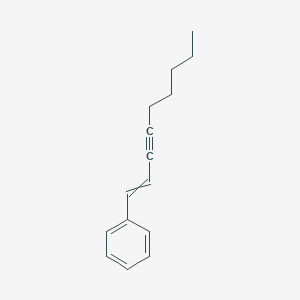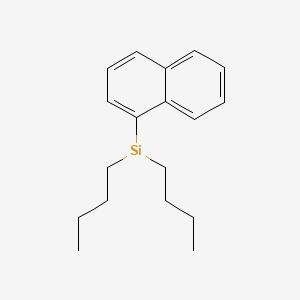![molecular formula C19H27NO3 B12552302 4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- CAS No. 144298-51-1](/img/structure/B12552302.png)
4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a piperidinol group and a phenyl-substituted dioxaspirodecane moiety. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with ethylene glycol to form a dioxaspirodecane intermediate. This intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group. Finally, the piperidinol moiety is introduced through a nucleophilic substitution reaction using piperidine and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,4-Dioxaspiro[4.5]dec-8-yl)piperazine hydrochloride
- 1,4-Dioxaspiro[4.5]dec-8-yl phenyl sulfide
- 8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone
Uniqueness
4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- is unique due to its specific spirocyclic structure and the presence of both piperidinol and phenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
144298-51-1 |
|---|---|
Fórmula molecular |
C19H27NO3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-ol |
InChI |
InChI=1S/C19H27NO3/c21-17-6-12-20(13-7-17)18(16-4-2-1-3-5-16)8-10-19(11-9-18)22-14-15-23-19/h1-5,17,21H,6-15H2 |
Clave InChI |
VMYJDLPHPIZSED-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2(CCC3(CC2)OCCO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]-](/img/structure/B12552221.png)
![Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide](/img/structure/B12552240.png)

![2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol](/img/structure/B12552256.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)

![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)


![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)

